molecular formula C26H45NO21 B594382 Globo-N-tetraose CAS No. 75660-79-6

Globo-N-tetraose

Cat. No.: B594382
CAS No.: 75660-79-6
M. Wt: 707.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globo-N-tetraose is a tetrasaccharide composed of four monosaccharide units: N-acetylgalactosamine, galactose, galactose, and glucose. Its structure is represented as GalNAcβ1-3Galα1-4Galβ1-4Glc. This compound is a component of glycosphingolipids, which are found in the outer leaflet of the cell membrane of vertebrate cells. This compound plays a crucial role in various biological processes, including cell-cell recognition and signaling.

Scientific Research Applications

Globo-N-tetraose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate-protein interactions. In biology, globotetraose is involved in cell-cell recognition and signaling processes. In medicine, it has potential therapeutic applications, such as in the development of vaccines and drug delivery systems. In industry, globotetraose is used in the production of glycosphingolipids and other complex carbohydrates .

Biochemical Analysis

Biochemical Properties

Globo-N-tetraose interacts with various enzymes and proteins. For instance, it is involved in the synthesis of Lacto-N-neotetraose (LNnT) in Bacillus subtilis by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) . The nature of these interactions is crucial for the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to selectively promote bifidobacterial growth in the infant gut, which is crucial for the infant’s immunity and gut health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, the crystal structure of the catalytic domain of LnbX, a non-classified enzyme from Bifidobacterium longum subsp. longum, provides insight into the broader substrate specificity of this enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, a novel saccharide was synthesized by incubating this compound with hog gastric mucosal microsomes, known to contain β1,6-N-acetylglucosaininyltransferase activity of a broad acceptor specificity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that specific human milk oligosaccharides (HMOs), including this compound, demonstrated protection against NEC in neonatal rat models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a key component in the metabolic pathway of LNnT in E. coli, where glucose-6-phosphate and fructose-6-phosphate are converted to UDP-GlcNAc through the Embden–Meyerhof–Parnas pathway (EMP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of globotetraose can be achieved through enzymatic methods. One efficient approach involves the use of β(1→3) N-acetylgalactosaminyltransferase and UDP-N-acetylglucosamine C4 epimerase fusion protein. This method allows for the synthesis of globotetraose from lactoside acceptors . Another method involves the use of glycosyltransferases, such as LgtD from Haemophilus influenzae, which catalyzes the addition of N-acetylgalactosamine to the terminal globotriose moiety .

Industrial Production Methods: Industrial production of globotetraose typically relies on enzymatic synthesis due to its efficiency and specificity. The use of recombinant enzymes, such as β(1→3) N-acetylgalactosaminyltransferase, allows for the large-scale production of globotetraose with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Globo-N-tetraose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation reactions involve the addition of sugar moieties to the tetrasaccharide, while hydrolysis reactions involve the cleavage of glycosidic bonds.

Common Reagents and Conditions: Common reagents used in the synthesis of globotetraose include UDP-N-acetylglucosamine, glycosyltransferases, and lactoside acceptors. The reactions are typically carried out under mild conditions, such as neutral pH and ambient temperature, to preserve the integrity of the tetrasaccharide .

Major Products Formed: The major products formed from the reactions involving globotetraose include various glycosylated derivatives and hydrolyzed fragments. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to globotetraose include globotriaose and isoglobotetraose. Globotriaose is composed of three monosaccharide units: galactose, galactose, and glucose. Isoglobotetraose has a similar structure to globotetraose but differs in the linkage of the galactose units, represented as GalNAcβ1-3Galα1-3Galβ1-4Glc .

Uniqueness of Globo-N-tetraose: this compound is unique due to its specific glycosidic linkages and its role in the biosynthesis of glycosphingolipids. Its structure allows for specific interactions with glycosyltransferases, making it a valuable compound for studying glycosylation processes and developing therapeutic agents .

Properties

IUPAC Name

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPCSGHAAIDYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.